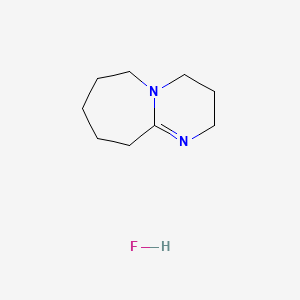
Dbo-HF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[b,f][1,4]oxazepine (Dbo-HF) is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is a member of the dibenzoxazepine family, which includes several isomeric forms. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a building block for the synthesis of drugs with antidepressant, analgesic, and antiviral properties .
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic protocols have been developed to construct Dbo-HF and its derivatives. Common methods include:
Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often using microwave irradiation to enhance reaction rates.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired product.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient route to synthesize this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as cyclocondensation and copper catalysis due to their high yields and relatively simple reaction conditions. Microwave-assisted synthesis is also gaining popularity in industrial settings for its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
Dbo-HF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound typically yields amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .
科学的研究の応用
Dbo-HF has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are used in the study of biological pathways and mechanisms.
Industry: This compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Dibenz[b,e][1,4]oxazepine: Another isomer with similar pharmacological activities but different structural properties.
Dibenz[c,f][1,2]oxazepine: Known for its unique chemical reactivity and applications in different fields.
Uniqueness
Dbo-HF stands out due to its versatile synthetic routes, diverse pharmacological activities, and wide range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and form a variety of derivatives makes it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAPWMQJTDRZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














